Lurasidone-d8 Sulfoxide is classified as an atypical antipsychotic due to its mechanism of action, which involves antagonism at dopamine D2 receptors and various serotonin receptor subtypes, including 5-HT2A, 5-HT1A, and 5-HT7. These interactions are crucial for its therapeutic effects in managing symptoms associated with schizophrenia and mood disorders.
The synthesis of Lurasidone-d8 Sulfoxide typically involves several steps starting from lurasidone itself. Key methods include:
Lurasidone-d8 Sulfoxide features a complex molecular structure characterized by:
The presence of deuterium atoms enhances stability without significantly altering the pharmacological profile of the compound. The molecular structure can be represented as follows:
Lurasidone-d8 Sulfoxide can undergo various chemical transformations, primarily involving oxidation and reduction reactions. Notably:
These reactions are critical for understanding the compound's behavior in biological systems and during analytical procedures.
Lurasidone-d8 Sulfoxide retains similar biological activity to its parent compound, lurasidone. Its mechanism of action involves:
In preclinical studies, lurasidone has shown efficacy in reversing cognitive impairments induced by NMDA receptor antagonists, indicating potential benefits for cognitive function enhancement .
Relevant data indicates that Lurasidone-d8 Sulfoxide maintains its structural integrity under various stress conditions but may degrade under extreme oxidative or alkaline environments .
Lurasidone-d8 Sulfoxide serves several important applications:
Lurasidone-d8 sulfoxide (C₂₈H₂₈D₈N₄O₃S; MW: 516.72 g/mol) is a deuterated isotopologue of the antipsychotic metabolite lurasidone sulfoxide. Its structure features eight deuterium atoms at the 2,2,3,3,5,5,6,6-positions of the piperazine ring, replacing all hydrogen atoms on the carbon centers adjacent to nitrogen atoms [2] [5]. The core scaffold retains the cis-fused hexahydro-4,7-methanoisoindole-1,3(2H)-dione group and the benzisothiazole moiety, with the sulfoxide modification (-S=O) at the isothiazole ring [4] [9].
The deuterated and non-deuterated forms share identical covalent frameworks but exhibit distinct physicochemical properties. Key differences include:
Table 1: Comparative Structural Properties
Property | Lurasidone Sulfoxide | Lurasidone-d8 Sulfoxide |
---|---|---|
Molecular Formula | C₂₈H₃₆N₄O₃S | C₂₈H₂₈D₈N₄O₃S |
Molecular Weight (g/mol) | 508.68 | 516.72 |
CAS Number | 1809325-45-8 | N/A |
Sulfoxide Position | Benzo[d]isothiazol-3-yl | Identical |
Deuterium’s primary role is as a spectroscopic and metabolic tracer:
Deuteration induces predictable perturbations in NMR spectra:
Table 2: Key NMR Chemical Shifts (δ, ppm)
Nucleus | Structural Motif | Lurasidone Sulfoxide | Lurasidone-d8 Sulfoxide |
---|---|---|---|
1H | Piperazine CH₂ | 2.85–3.10 (m) | Absent |
1H | Benzoisothiazole H-4/H-5/H-6/H-7 | 7.45–7.89 (m) | 7.43–7.87 (m) |
13C | Piperazine C (non-deuterated) | 52.1, 53.3 | Split quartets (J ≈ 20 Hz) |
13C | Isoindole-dione carbonyl | 176.8, 179.2 | 176.7, 179.1 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: